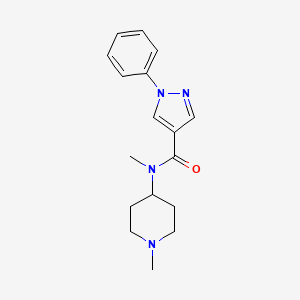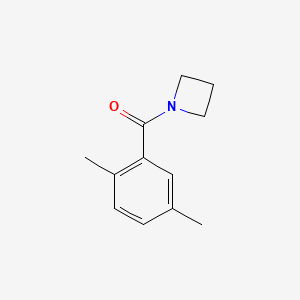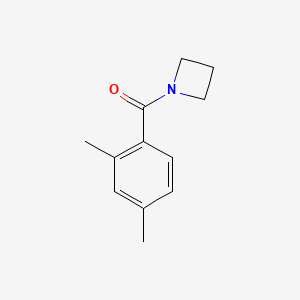
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide, commonly known as MMPP, is a synthetic compound that has been used in scientific research for its potential therapeutic effects. MMPP is a member of the pyrazole class of compounds and is structurally similar to other pyrazole derivatives that have been studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of MMPP is not fully understood, but it is thought to act on the GABAergic system in the brain. MMPP has been shown to increase the activity of GABA receptors, which are involved in regulating neuronal excitability and inhibiting neurotransmitter release.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, MMPP has been shown to modulate the activity of a number of other neurotransmitter systems, including dopamine and serotonin. MMPP has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMPP in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on the long-term effects of MMPP on the body, as well as its potential toxicity.
Zukünftige Richtungen
There are a number of potential future directions for research on MMPP. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. MMPP has been shown to reduce opioid self-administration in animal models, suggesting that it may have utility as a medication-assisted treatment for opioid use disorder. Additionally, MMPP may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its neuroprotective and anti-inflammatory effects. Further research is needed to fully understand the potential therapeutic applications of MMPP.
Synthesemethoden
MMPP can be synthesized through a number of methods, including the reaction of N-methylpiperidin-4-amine with 1-phenylpyrazole-4-carboxylic acid chloride. The resulting product is then treated with methyl iodide to form the final compound.
Wissenschaftliche Forschungsanwendungen
MMPP has been studied for its potential therapeutic effects in a number of areas, including neuroprotection, pain management, and addiction treatment. In animal studies, MMPP has been shown to protect against neuronal damage caused by ischemia and oxidative stress. MMPP has also been shown to have analgesic effects in animal models of pain.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-19-10-8-15(9-11-19)20(2)17(22)14-12-18-21(13-14)16-6-4-3-5-7-16/h3-7,12-13,15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJMEGVUVTCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)

![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)






